molecular formula C9H9N3O2 B1584723 Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 64951-07-1

Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1584723
CAS No.: 64951-07-1
M. Wt: 191.19 g/mol
InChI Key: FGZMTIBNGQUEDE-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 64951-07-1. It has a molecular weight of 191.19 . The compound is typically stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h3-6H,2H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 391.1±42.0C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is used in various synthetic chemical reactions. For instance, a novel synthesis method for 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed aerobic oxidative conditions has been developed, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017).
  • The compound has been explored as a synthon for building fused triazines, potentially possessing biological activity. This involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with primary amines (Zamora et al., 2004).

Structural and Molecular Analysis

  • In structural chemistry, the molecule's properties have been studied through the aza-Wittig reaction, revealing a planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system. This study contributes to understanding the molecular geometry and potential interactions in various chemical contexts (Deng et al., 2010).

Potential Applications in Drug Development

  • This compound derivatives have been studied for their potential in drug development. For instance, modifications of imidazo[1,2-a]pyrimidine have been investigated to reduce metabolism mediated by aldehyde oxidase, a crucial step in developing more effective pharmaceuticals (Linton et al., 2011).

Synthesis of Novel Compounds

  • The compound is also instrumental in synthesizing novel chemical entities, such as imidazo[1,2-a]benzimidazole derivatives. These syntheses pave the way for the discovery of new molecules with potential applications in various scientific fields (Kuzʼmenko et al., 2020).

Overview of Decadal Developments

  • A comprehensive overview of the synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines over a decade reveals its significant role in developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It has been used in the development of new chemosynthetic strategies and drug development .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZMTIBNGQUEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315685
Record name ethyl imidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-07-1
Record name 64951-07-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl imidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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